2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone chemical properties
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone chemical properties
An In-depth Technical Guide to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction: A Versatile Building Block
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone belongs to the class of α-halo ketones, which are highly versatile synthetic intermediates. The presence of a chlorine atom on the α-carbon to the carbonyl group introduces a reactive site for nucleophilic substitution, making it a valuable precursor for a wide range of molecular scaffolds. The fluorinated and methylated phenyl ring further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the biological activity of its derivatives.
The strategic placement of the fluoro and methyl groups on the aromatic ring is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methyl group can influence selectivity and potency.[1] This unique combination of functional groups makes 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone a sought-after building block in the synthesis of complex, biologically active molecules.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is crucial for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO | - |
| Molecular Weight | 186.61 g/mol | [3] |
| Appearance | Expected to be a light yellow to white solid or liquid | [4][5] |
| Melting Point | Not available, but similar compounds like 2-chloro-1-p-tolyl-ethanone have a melting point of 55-59 °C | |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water | [5] |
Spectroscopic Characterization
While a dedicated spectrum for 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is not publicly available, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl protons.
-
Aromatic Protons (Ar-H): Due to the substitution pattern, the aromatic region will display complex splitting patterns. The fluorine atom will cause additional splitting (H-F coupling).
-
Methylene Protons (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group, typically in the range of 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons will appear in the upfield region, around 2.3-2.6 ppm.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The signal for the carbonyl carbon will appear significantly downfield, typically in the range of 190-200 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group will resonate in the range of 45-55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, around 20-25 ppm.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band characteristic of the carbonyl group in a ketone is expected around 1680-1700 cm⁻¹.
-
C-Cl Stretch: A moderate absorption band for the carbon-chlorine bond stretch will be observed in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption band for the carbon-fluorine bond stretch is expected in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorption bands for the aromatic ring will be present.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.61 g/mol ).
-
Isotope Peak (M+2): Due to the presence of chlorine, an isotope peak at M+2 with approximately one-third the intensity of the molecular ion peak is a characteristic feature.
-
Fragmentation: Common fragmentation pathways include the loss of the chloromethyl radical (•CH₂Cl) and the formation of the acylium ion [M-Cl]⁺.
Synthesis and Mechanism
The most common and efficient method for the synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is through a two-step process: Friedel-Crafts acylation followed by α-chlorination.
Synthesis Pathway
Caption: Synthetic route to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene
The synthesis commences with the Friedel-Crafts acylation of 3-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
Mechanism:
-
Formation of the Acylium Ion: Aluminum chloride, a strong Lewis acid, coordinates to the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 3-fluorotoluene attacks the acylium ion. The substitution is directed primarily to the para position relative to the fluorine atom due to the ortho,para-directing nature of both the fluoro and methyl groups, with the para position being sterically more accessible.
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding 1-(4-fluoro-2-methylphenyl)ethanone.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane) at 0-5 °C, add 3-fluorotoluene (1.0 equivalent).[7]
-
Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Carefully quench the reaction by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(4-fluoro-2-methylphenyl)ethanone, which can be purified by distillation or column chromatography.
Step 2: α-Chlorination of 1-(4-Fluoro-2-methylphenyl)ethanone
The intermediate ketone is then subjected to α-chlorination to introduce the chlorine atom at the position adjacent to the carbonyl group. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[8]
Mechanism (Acid-Catalyzed):
The acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate.[9]
-
Enol Formation: The carbonyl oxygen is protonated by a trace amount of acid, followed by the removal of an α-proton to form the enol tautomer. This is the rate-determining step of the reaction.[10]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine atom of the chlorinating agent.[11]
-
Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and yield the final α-chloro ketone product.
Experimental Protocol:
-
Dissolve 1-(4-fluoro-2-methylphenyl)ethanone (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add a catalytic amount of a protic acid (e.g., acetic acid or HCl).
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or GC.
-
Upon completion, carefully add water to quench the reaction.
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, which can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The reactivity of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is dominated by the presence of the α-chloro ketone functionality. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.
Caption: Key reactions of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.
Nucleophilic Substitution
The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functional groups at the α-position, leading to a wide array of derivatives. For instance, reaction with primary or secondary amines can yield α-amino ketones, which are important precursors for many biologically active compounds.
Synthesis of Heterocycles
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a valuable precursor for the synthesis of various heterocyclic systems. For example, condensation with thiourea or thioamides can lead to the formation of thiazole derivatives, which are known to exhibit a broad spectrum of pharmacological activities. Similarly, reaction with hydrazines can be employed to construct pyrazole and pyridazine ring systems.
Favorskii Rearrangement
In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. This reaction provides a route to branched-chain carboxylic acids and esters.
Precursor for Agrochemicals and Pharmaceuticals
The derivatives of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone are of significant interest in the agrochemical and pharmaceutical industries. For example, α-chloro ketones are used in the synthesis of fungicides and herbicides.[12][13] In medicinal chemistry, this intermediate can be used to synthesize compounds with potential antifungal, antibacterial, and other therapeutic properties.[12]
Safety and Handling
As with all α-halo ketones, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone should be handled with care in a well-ventilated fume hood. It is expected to be a corrosive and lachrymatory substance.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a reactive α-chloro ketone moiety and a substituted aromatic ring provides a powerful platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
-
Chemistry LibreTexts. (2024, January 15). 5.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone. [Link]
-
PubMed. (2024, January 31). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
ARKIVOC. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]
-
Advanced Chemical Synthesis. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. [Link]
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
PubChem. (2026, February 7). 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]
-
NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
-
PMC. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone | C9H8ClFO | CID 177851383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Fluoro-2'-methylacetophenone | 446-29-7 [sigmaaldrich.com]
- 5. Buy 1-(2-Chloro-4-methylphenyl)ethan-1-one (EVT-1651021) | 90649-68-6 [evitachem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [amp.chemicalbook.com]
- 13. Buy 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [smolecule.com]
- 14. fishersci.com [fishersci.com]
- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
